2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester
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Overview
Description
“2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-29-0 and a molecular weight of 284.52 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including “this compound”, can be synthesized through catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This method has been applied to various compounds and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely used in carbon–carbon bond forming processes . Protodeboronation of pinacol boronic esters is a key step in these reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, is a significant factor in their use in chemical transformations .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . It also enables the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture stability are crucial for the compound’s action, efficacy, and stability . Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They can undergo oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can bind to biomolecules and inhibit or activate enzymes . The specific interactions of this compound need to be investigated.
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and easy to purify . They are usually bench stable and often commercially available .
Metabolic Pathways
Boronic esters can be involved in various borylation approaches .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZXNIGZDFHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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